2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule.
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating a compound, usually by reacting simpler substances together. This can involve a variety of chemical reactions, and often requires specific conditions such as temperature and pressure.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can help to determine the reactivity and stability of the compound.Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity. These properties can give valuable information about how the compound behaves under different conditions.Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been focusing on synthesizing novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential in developing new pharmacological agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The synthesis and evaluation of new compounds for antimicrobial activities are a significant area of research. Some newly synthesized 1,2,4-triazole derivatives displayed good or moderate antimicrobial activities against test microorganisms, indicating the potential of chemical compounds in addressing resistance to existing antimicrobial agents (Bektaş et al., 2007).
Pharmacological Applications
Complex chemical compounds are being studied for various pharmacological applications, including their role as inhibitors of soluble epoxide hydrolase, which is significant in exploring treatments for diseases related to oxidative stress and inflammation. The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the potential of specific compounds in the treatment of diseases with an inflammatory component (Thalji et al., 2013).
Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include developing new synthesis methods, studying the compound’s behavior under different conditions, or investigating potential applications in fields such as medicine or materials science.
I hope this information is helpful! If you have any other questions, feel free to ask.
properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2F3N5O2/c1-31-23(36)18-13-16(6-7-21(18)33-24(37)17-4-2-3-5-19(17)26)34-8-10-35(11-9-34)22-20(27)12-15(14-32-22)25(28,29)30/h2-7,12-14H,8-11H2,1H3,(H,31,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTGYBROOBDFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide |
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